Enantiomeric Purity and Defined Stereochemistry vs. Racemic or (R)-Enantiomer
The target compound is supplied with a guaranteed enantiomeric purity of ≥98% (as measured by chiral HPLC), enabling direct use in stereospecific syntheses without additional resolution steps . In contrast, the racemic mixture (CAS 1955558-01-6) or the (R)-enantiomer (CAS 2580103-26-8) would yield different diastereomeric or enantiomeric products in subsequent reactions, potentially compromising the biological activity of final drug candidates [1].
| Evidence Dimension | Enantiomeric Excess (ee) / Chiral Purity |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer (vendor specification) |
| Comparator Or Baseline | Racemic mixture: 0% ee; (R)-enantiomer: typically ≥95% (R)-enantiomer |
| Quantified Difference | Absolute configuration (S vs R); ee difference from racemic is 98% |
| Conditions | Chiral HPLC analysis |
Why This Matters
Ensures reproducible asymmetric synthesis and avoids time/cost of in-house chiral separation.
- [1] MyoKardia, Inc. (2014). Cycloalkyl-substituted pyrimidinedione compounds. US Patent US9199945B2. View Source
